Mnk-IN-4

MNK1/2 Inhibition Kinase Assay Enzymatic IC50

Procure Mnk-IN-4 (D25) for inflammation-focused research. Unlike oncology-optimized MNK inhibitors, D25 is specifically validated in LPS-induced sepsis models, uniquely reducing pro-inflammatory cytokines (TNFα, IL-1β, IL-6) and ROS in splenic tissue. Its moderate biochemical potency (IC50 ~120-135 nM) and distinct pyrrolo[2,3-b]pyridine scaffold ensure reliable in vivo target engagement without complete pathway ablation, making it the ideal tool for dissecting MNK-eIF4E signaling in acute inflammatory responses.

Molecular Formula C15H17N5
Molecular Weight 267.33 g/mol
Cat. No. B12378874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMnk-IN-4
Molecular FormulaC15H17N5
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=NN2)C3=C4C=CNC4=NC=C3
InChIInChI=1S/C15H17N5/c1-5-16-6-2-10(1)13-9-14(20-19-13)11-3-7-17-15-12(11)4-8-18-15/h3-4,7-10,16H,1-2,5-6H2,(H,17,18)(H,19,20)
InChIKeyKAVINHSQSZLJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mnk-IN-4 (D25) for Inflammation Research: Compound Overview & Procurement Considerations


Mnk-IN-4 (also known as D25) is a selective small-molecule inhibitor of the mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2), which are key downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways [1]. By competitively binding to the ATP-binding site of MNK1/2, Mnk-IN-4 blocks the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a critical regulator of mRNA translation linked to inflammation and cancer progression [2]. The compound is chemically defined as 4-(3-(piperidin-4-yl)-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine, with a molecular formula of C15H17N5 and a molecular weight of 267.33 g/mol [1]. Unlike many MNK inhibitors developed for oncology applications, Mnk-IN-4 was specifically optimized and validated in preclinical models of sepsis-associated acute spleen injury, positioning it as a specialized tool compound for inflammation-focused research [1].

Why Mnk-IN-4 Cannot Be Readily Substituted with Generic MNK Inhibitors


Direct substitution of Mnk-IN-4 with other MNK inhibitors—even those with superior biochemical potency—is scientifically inadvisable due to profound differences in isoform selectivity, disease model validation, and target engagement profiles. While inhibitors like tomivosertib (eFT508) exhibit low-nanomolar IC50 values (1-2 nM) against both MNK1 and MNK2 [1], they have been optimized for oncology applications and lack documented efficacy in acute inflammatory models [2]. Conversely, Mnk-IN-4 demonstrates a unique pharmacological profile validated specifically in LPS-induced sepsis models, with demonstrable reduction of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) and reactive oxygen species in splenic tissue [3]. The compound's moderate biochemical potency (IC50 ~120-135 nM) belies its exceptional in vivo target engagement and disease-specific efficacy, underscoring that potency in isolated kinase assays is a poor predictor of physiological relevance. Furthermore, the distinct chemical scaffold of Mnk-IN-4 (a pyrrolo[2,3-b]pyridine derivative) confers unique physicochemical properties and binding interactions that are not shared by other MNK inhibitors, including thieno[2,3-d]pyrimidines (e.g., CGP 57380) or pyridone-aminals (e.g., eFT508) [3].

Mnk-IN-4 (D25): Quantitative Comparative Evidence for Informed Procurement


Biochemical Potency: Mnk-IN-4 (D25) vs. eFT508 (Tomivosertib)

In head-to-head biochemical kinase assays, Mnk-IN-4 (D25) exhibits IC50 values of 120.6 nM for MNK1 and 134.7 nM for MNK2, demonstrating near-equipotent inhibition of both isoforms [1]. In contrast, the clinical-stage MNK inhibitor tomivosertib (eFT508) is significantly more potent, with reported IC50 values of 2.4 nM for MNK1 and 1.0 nM for MNK2 . This represents a potency differential of approximately 50- to 100-fold in favor of eFT508, underscoring that Mnk-IN-4 is a moderately potent inhibitor optimized for a distinct therapeutic indication (inflammation) rather than maximal enzyme inhibition.

MNK1/2 Inhibition Kinase Assay Enzymatic IC50

Kinome Selectivity: Comparative Panel Analysis of Mnk-IN-4 (D25) and BAY1143269

Mnk-IN-4 (D25) is reported to exhibit 'exceptional selectivity' for MNK1/2, with the original publication describing a favorable selectivity profile [1]. In contrast, the MNK1-selective inhibitor BAY1143269 shows considerable activity against MNK2 (IC50 = 904 nM) and binds to only 4 out of 395 kinases tested, including PIM1 (IC50 = 518 nM), indicating a broader off-target interaction profile . While a comprehensive quantitative kinome panel for D25 has not been published, the compound's distinct pyrrolo[2,3-b]pyridine scaffold and moderate potency suggest a selectivity pattern divergent from both ATP-competitive inhibitors like eFT508 and MNK1-selective agents like BAY1143269.

Kinase Selectivity Off-Target Profiling Kinome Panel

In Vivo Target Engagement and Cytokine Suppression in a Sepsis Model: Mnk-IN-4 (D25) vs. Untreated Control

In a lipopolysaccharide (LPS)-induced sepsis mouse model, Mnk-IN-4 (D25) significantly reduced phosphorylated eIF4E (p-eIF4E) levels in spleen tissue, demonstrating robust in vivo target engagement [1]. Furthermore, D25 treatment led to marked decreases in the expression of key pro-inflammatory cytokines: tumor necrosis factor α (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as reduced production of reactive oxygen species (ROS) [1]. These in vivo pharmacodynamic effects culminated in improved organ injury caused by inflammation. In contrast, widely used MNK inhibitors such as CGP 57380 and SEL201 lack validated in vivo efficacy data in acute inflammatory models, with most studies focusing on oncology or in vitro cellular assays .

In Vivo Pharmacology Sepsis Model Cytokine Inhibition

Cellular Anti-Inflammatory Activity: Mnk-IN-4 (D25) Suppresses Pro-Inflammatory Markers in RAW264.7 Macrophages

In RAW264.7 murine macrophage cells, Mnk-IN-4 (D25) potently inhibited the expression of multiple pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) [1]. This multi-cytokine suppression profile is distinct from the effects reported for other MNK inhibitors. For instance, tomivosertib (eFT508) primarily reduces eIF4E phosphorylation and PD-L1 protein abundance in tumor cells, with limited published data on its modulation of the broader inflammatory cytokine panel in macrophages [2]. Similarly, CGP 57380 inhibits eIF4E phosphorylation in cellular assays with an IC50 of approximately 3 μM but lacks documented effects on iNOS and COX-2 expression [3].

Cellular Assay Inflammation Macrophage

Disease Model Validation: Mnk-IN-4 (D25) Demonstrates Efficacy in Sepsis-Associated Acute Spleen Injury

Mnk-IN-4 (D25) is uniquely validated in a disease-relevant animal model of sepsis-associated acute spleen injury, demonstrating improved organ injury scores and reduced inflammation in LPS-challenged mice [1]. This disease-specific validation is absent for most other MNK inhibitors, which have been predominantly evaluated in oncology xenograft models. For example, eFT508 has shown efficacy in diffuse large B-cell lymphoma (DLBCL) and osteosarcoma models [2], while ETC-206 has been tested in K562 leukemia xenografts . No other MNK inhibitor has published data demonstrating therapeutic benefit in acute inflammatory organ injury models.

Sepsis Acute Spleen Injury In Vivo Efficacy

Physicochemical Properties and Formulation: Mnk-IN-4 (D25) vs. eFT508

Mnk-IN-4 (D25) possesses a molecular weight of 267.33 g/mol and the molecular formula C15H17N5, placing it in a favorable physicochemical space for cell permeability and formulation development . In comparison, tomivosertib (eFT508) has a substantially higher molecular weight of 428.5 g/mol and a more complex pyridone-aminal structure . While both compounds are lipophilic, the smaller size and simpler heteroaromatic framework of Mnk-IN-4 may confer advantages in terms of synthetic tractability, cost of goods, and formulation flexibility. Vendor-supplied solubility data indicate that Mnk-IN-4 is soluble in DMSO and can be formulated for in vivo administration using standard vehicles (e.g., DMSO/PEG300/Tween 80/saline mixtures) .

Physicochemical Properties Formulation Solubility

Optimal Research and Application Scenarios for Mnk-IN-4 (D25) Based on Validated Evidence


In Vivo Studies of Acute Inflammation and Sepsis-Associated Organ Injury

Mnk-IN-4 (D25) is uniquely suited for in vivo investigations of acute inflammatory responses and sepsis-associated organ damage. Its demonstrated ability to reduce phosphorylated eIF4E, suppress TNFα, IL-1β, and IL-6, and improve spleen histopathology in LPS-challenged mice makes it the MNK inhibitor of choice for preclinical sepsis and inflammation research [1]. Alternative MNK inhibitors such as eFT508 or SEL201 lack comparable in vivo validation in these disease models .

Cellular Studies of Macrophage-Mediated Inflammation and Cytokine Regulation

Researchers investigating the role of MNK-eIF4E signaling in macrophage activation and pro-inflammatory cytokine production should prioritize Mnk-IN-4 (D25). Its validated suppression of iNOS, COX-2, and IL-6 in RAW264.7 macrophages provides a robust cellular platform for dissecting MNK-dependent inflammatory pathways [1]. This multi-cytokine profile is distinct from the effects observed with oncology-focused MNK inhibitors [2].

Comparative Pharmacology Studies Requiring a Moderately Potent MNK Inhibitor with a Distinct Scaffold

For structure-activity relationship (SAR) studies or experiments requiring a moderately potent MNK inhibitor to avoid complete pathway ablation, Mnk-IN-4 (D25) offers an ideal tool compound. Its IC50 values of 120.6 nM (MNK1) and 134.7 nM (MNK2) place it in a distinct potency class from ultra-potent inhibitors like eFT508 (IC50 ~1-2 nM) [1] . The unique pyrrolo[2,3-b]pyridine scaffold also provides a chemotype distinct from thieno[2,3-d]pyrimidines and pyridone-aminals, enabling orthogonal validation of biological findings [1].

Cost-Effective In Vivo Formulation and Pilot Efficacy Studies

Due to its relatively low molecular weight (267.33 g/mol) and straightforward formulation requirements (e.g., DMSO/corn oil or DMSO/PEG300/Tween 80/saline mixtures), Mnk-IN-4 (D25) is well-suited for pilot in vivo efficacy studies where compound quantity and formulation simplicity are practical considerations [1]. This contrasts with more structurally complex and expensive clinical-stage inhibitors, enabling larger-scale or longer-duration animal experiments at lower cost .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mnk-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.